1-[2-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2,3-dimethylphenyl)thiourea
Overview
Description
1-[2-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2,3-dimethylphenyl)thiourea is a complex organic compound that features a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2,3-dimethylphenyl)thiourea typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 1-(3-chloro-4-fluorophenyl)piperazine. This can be achieved by reacting 3-chloro-4-fluoroaniline with piperazine under suitable conditions.
Alkylation: The piperazine intermediate is then alkylated with 2-chloroethylamine to introduce the ethyl linker.
Thiourea Formation: Finally, the alkylated piperazine is reacted with 2,3-dimethylphenyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2,3-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-[2-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2,3-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)piperazine: Shares the piperazine and aromatic ring structure but lacks the thiourea moiety.
1-(4-Fluorophenyl)piperazine: Similar structure but without the chlorine atom.
1-(3-Chloro-4-fluorophenyl)thiourea: Contains the thiourea moiety but lacks the piperazine ring.
Uniqueness
1-[2-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2,3-dimethylphenyl)thiourea is unique due to the combination of the piperazine ring, the 3-chloro-4-fluorophenyl group, and the thiourea moiety. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
1-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2,3-dimethylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClFN4S/c1-15-4-3-5-20(16(15)2)25-21(28)24-8-9-26-10-12-27(13-11-26)17-6-7-19(23)18(22)14-17/h3-7,14H,8-13H2,1-2H3,(H2,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZJMHSZYATHSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCN2CCN(CC2)C3=CC(=C(C=C3)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.